Cas no 220158-90-7 (1H-Imidazole-1-propanamine, N-(3-methyl-4-nitrophenyl)-)
220158-90-7 structure
Product Name:1H-Imidazole-1-propanamine, N-(3-methyl-4-nitrophenyl)-
CAS-nummer:220158-90-7
MF:C13H16N4O2
MW:260.291742324829
CID:1405481
PubChem ID:11514448
Update Time:2025-04-20
1H-Imidazole-1-propanamine, N-(3-methyl-4-nitrophenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Imidazole-1-propanamine, N-(3-methyl-4-nitrophenyl)-
- WWERADVQPLYCNI-UHFFFAOYSA-N
- 220158-90-7
- N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline
- SCHEMBL5189414
- AKOS005880007
- (4-nitro-3-methylphenyl)(3-(imid-azol-1-yl)propyl)amine
- HS-8781
- (3-imidazol-1-ylpropyl)-(3-methyl-4-nitrophenyl)amine
-
- Inchi: 1S/C13H16N4O2/c1-11-9-12(3-4-13(11)17(18)19)15-5-2-7-16-8-6-14-10-16/h3-4,6,8-10,15H,2,5,7H2,1H3
- InChI-sleutel: WWERADVQPLYCNI-UHFFFAOYSA-N
- LACHT: [O-][N+](C1C=CC(=CC=1C)NCCCN1C=NC=C1)=O
Berekende eigenschappen
- Exacte massa: 260.12748
- Monoisotopische massa: 260.12732577g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 5
- Complexiteit: 295
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.2
- Topologisch pooloppervlak: 75.7Ų
Experimentele eigenschappen
- PSA: 72.99
1H-Imidazole-1-propanamine, N-(3-methyl-4-nitrophenyl)- Gerelateerde literatuur
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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